molecular formula C21H18O8 B11167681 (7-Methoxycarbonylmethoxy-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid methyl ester

(7-Methoxycarbonylmethoxy-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid methyl ester

Cat. No.: B11167681
M. Wt: 398.4 g/mol
InChI Key: CSCZOVLMKNKFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with the molecular formula C16H16O8 It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenyl-2H-chromen-2-one with methyl 2-(2-methoxy-2-oxoethoxy)acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE can be compared with other chromen-2-one derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE.

Properties

Molecular Formula

C21H18O8

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 2-[5-(2-methoxy-2-oxoethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetate

InChI

InChI=1S/C21H18O8/c1-25-19(23)11-27-14-8-16(28-12-20(24)26-2)21-15(13-6-4-3-5-7-13)10-18(22)29-17(21)9-14/h3-10H,11-12H2,1-2H3

InChI Key

CSCZOVLMKNKFGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.